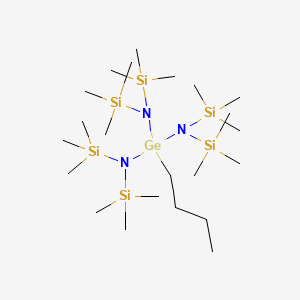
1-Butyl-N,N,N',N',N'',N''-hexakis(trimethylsilyl)germanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine is a complex organogermanium compound with the molecular formula C22H63GeN3Si6 . This compound is characterized by the presence of a germanium atom bonded to three nitrogen atoms, each of which is further bonded to two trimethylsilyl groups and one butyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine typically involves the reaction of germanium tetrachloride with hexakis(trimethylsilyl)amine in the presence of a butylating agent . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or hexane to facilitate the reaction.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures while ensuring strict control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine has several applications in scientific research:
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds
Biology: Research into the biological activity of organogermanium compounds has shown potential applications in medicinal chemistry. These compounds are studied for their potential anti-cancer, anti-inflammatory, and immunomodulatory properties.
Medicine: Although not widely used in clinical settings, organogermanium compounds, including 1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine, are investigated for their potential therapeutic effects.
Industry: The compound’s unique properties make it useful in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism by which 1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including:
Molecular Targets: The germanium atom in the compound can form bonds with various biological molecules, potentially altering their function.
Pathways Involved: The compound may influence cellular signaling pathways, leading to changes in gene expression and protein activity.
Further research is needed to elucidate the precise mechanisms of action and to identify specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine can be compared with other similar compounds, such as:
Hexakis(trimethylsilyl)amine: This compound is a precursor in the synthesis of 1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine and shares some structural similarities.
Organosilicon Compounds: Compounds containing silicon atoms bonded to organic groups exhibit similar chemical properties and reactivity.
Other Organogermanium Compounds: These compounds, such as germanium sesquioxide and spirogermanium, have different structures but share some chemical and biological properties.
The uniqueness of 1-Butyl-N,N,N’,N’,N’‘,N’'-hexakis(trimethylsilyl)germanetriamine lies in its specific combination of germanium, nitrogen, and trimethylsilyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
850134-90-6 |
|---|---|
Molekularformel |
C22H63GeN3Si6 |
Molekulargewicht |
610.9 g/mol |
IUPAC-Name |
1-tris[bis(trimethylsilyl)amino]germylbutane |
InChI |
InChI=1S/C22H63GeN3Si6/c1-20-21-22-23(24(27(2,3)4)28(5,6)7,25(29(8,9)10)30(11,12)13)26(31(14,15)16)32(17,18)19/h20-22H2,1-19H3 |
InChI-Schlüssel |
IUVVSSGKXLXWLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Ge](N([Si](C)(C)C)[Si](C)(C)C)(N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14178414.png)
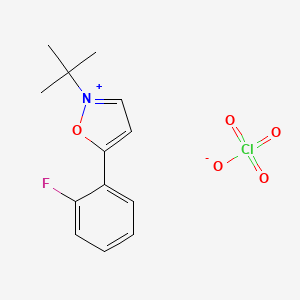

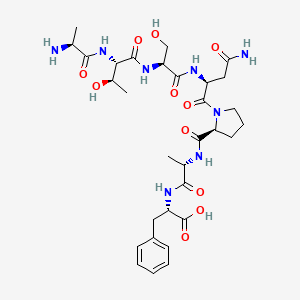
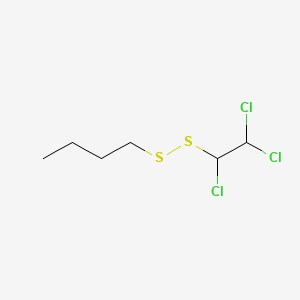
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
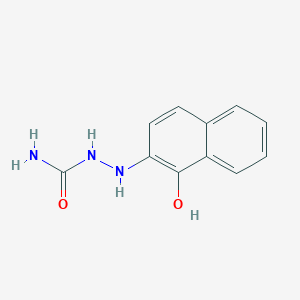
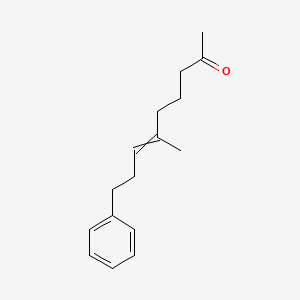
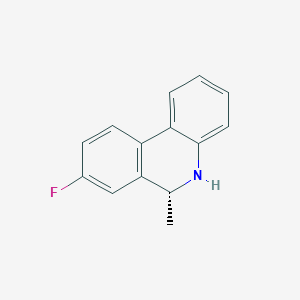
![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
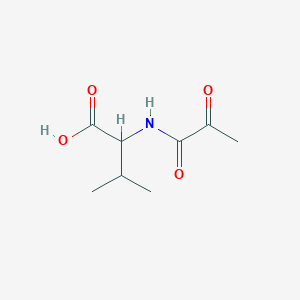
![1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine](/img/structure/B14178493.png)
